RO-3

科学研究应用

RO-3 在科学研究中具有广泛的应用,包括:

化学: 用作研究 P2X3 和 P2X2/3 受体的工具化合物。

生物学: 研究其在调节离子通道和细胞信号通路中的作用。

医学: 探索其在疼痛管理和其他涉及 P2X 受体的疾病中的潜在治疗应用。

作用机制

RO-3 通过选择性拮抗 P2X3 和 P2X2/3 受体发挥作用。这些受体参与疼痛信号和其他生理过程的传递。 通过阻断这些受体,this compound 抑制下游信号通路的激活,从而导致疼痛感知降低和其他影响 .

生化分析

Biochemical Properties

RO-3 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of P2X receptors, particularly P2X3 and P2X2/3 . These receptors are involved in various physiological processes, including pain perception and urinary tract function. The interaction of this compound with these receptors leads to the inhibition of their activity, which can modulate pain signals and other related functions.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of P2X receptors can alter calcium ion flux within cells, impacting cellular signaling and function . Additionally, this compound has been observed to affect gene expression related to pain and inflammation, further highlighting its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with P2X receptors. By binding to these receptors, this compound inhibits their activity, leading to a decrease in calcium ion influx and subsequent cellular responses . This inhibition can result in the modulation of pain signals and other physiological processes. Furthermore, this compound may also influence the expression of genes associated with pain and inflammation, contributing to its overall effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can maintain its inhibitory effects on P2X receptors, suggesting its potential for sustained therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits P2X receptor activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver and kidney function. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes various biochemical transformations . These metabolic processes can affect the overall efficacy and duration of this compound’s action within the body. Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as P2X receptors, where it exerts its inhibitory effects . The distribution of this compound within the body can influence its overall efficacy and potential side effects, making it essential to study these processes in detail.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized to the cell membrane, where P2X receptors are situated . This localization allows this compound to effectively interact with its target receptors and modulate their activity. Additionally, any post-translational modifications or targeting signals that direct this compound to specific cellular compartments can further influence its function and efficacy.

准备方法

合成路线和反应条件

RO-3 的合成涉及多个步骤,从中间体的制备开始。关键步骤包括:

嘧啶环的形成: 这涉及在受控条件下将合适的起始材料反应以形成嘧啶环。

二甲氧基苯基的引入: 此步骤涉及通过一系列反应(包括烷基化和甲基化)将二甲氧基苯基连接到嘧啶环上。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

批量合成: 在优化条件下反应大量起始材料以最大限度地提高产率。

纯化: 使用工业规模的色谱技术纯化粗产品。

质量控制: 最终产品经过严格的质量控制以确保高纯度和一致性.

化学反应分析

反应类型

RO-3 会发生各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可以将 this compound 转化为具有不同性质的还原形式。

取代: this compound 可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在受控条件下使用各种试剂,包括卤素和烷基化剂。

主要产物

从这些反应中形成的主要产物取决于使用的特定条件和试剂。 例如,氧化可能会产生氧化嘧啶衍生物,而还原可能会产生化合物的还原形式 .

相似化合物的比较

RO-3 在其对 P2X3 和 P2X2/3 受体的选择性和效力方面具有独特性。类似的化合物包括:

A-317491: 另一种 P2X3 和 P2X2/3 受体拮抗剂,具有不同的效力和选择性特征。

格法匹坦: 一种 P2X3 受体拮抗剂,在慢性咳嗽中具有治疗潜力。

JNJ-47965567: P2X7 受体的选择性拮抗剂,与 P2X3 和 P2X2/3 受体相比,它具有不同的生理作用

This compound 由于其高的代谢稳定性和穿透中枢神经系统的能力而脱颖而出,使其成为研究和潜在治疗应用中宝贵的工具 .

属性

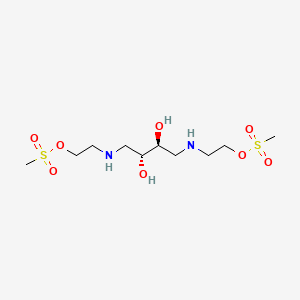

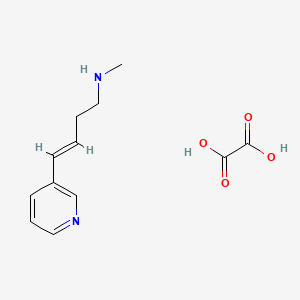

IUPAC Name |

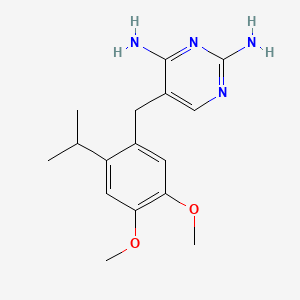

5-[(4,5-dimethoxy-2-propan-2-ylphenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-9(2)12-7-14(22-4)13(21-3)6-10(12)5-11-8-19-16(18)20-15(11)17/h6-9H,5H2,1-4H3,(H4,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNPWUIBJMVRIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary pharmacological effect of RO3?

A1: RO3 is a β-adrenoceptor antagonist, meaning it blocks the action of adrenaline and noradrenaline at β-adrenergic receptors. [ [] ] It also exhibits partial agonist activity, meaning it can partially activate these receptors under certain conditions. [ [] ]

Q2: What are the implications of RO3's partial agonist activity?

A2: Partial agonist activity can potentially lead to a more balanced pharmacological profile compared to full antagonists. While blocking excessive β-adrenergic stimulation, it might also provide some level of receptor activation, potentially minimizing certain side effects associated with complete receptor blockade. [ [] ]

Q3: How does RO3 compare to other β-blockers like atenolol in terms of cardioselectivity?

A3: Studies in healthy volunteers suggest that RO3 is at least as cardioselective as atenolol. [ [] ] This means it preferentially blocks β1-adrenergic receptors found in the heart, with less effect on β2-receptors found in other tissues like the lungs.

Q4: What is the duration of action of RO3?

A4: RO3 has a long duration of action, with significant inhibition of exercise tachycardia observed even 24 hours after a single oral dose. [ [] ] This is in contrast to atenolol, where the inhibitory effect on exercise tachycardia significantly decreased after 24 hours. [ [] ]

Q5: Does RO3 have any effect on resting heart rate?

A5: Studies in healthy volunteers showed that RO3 did not significantly affect resting heart rate, whereas atenolol caused a reduction in resting heart rate for several hours after administration. [ [] ] This difference might be attributed to the partial agonist activity of RO3. [ [] ]

Q6: Does RO3 have any effect on resting forearm blood flow and systolic blood pressure?

A6: In a study with healthy volunteers, RO3 (160 mg orally) did not affect resting forearm blood flow, systolic blood pressure, or resting heart rate. [ [] ] In contrast, atenolol (50 mg) reduced all three parameters. [ [] ]

Q7: Does RO3 have any effect on finger tremor?

A7: RO3 (160 mg orally) was observed to increase resting finger tremor approximately threefold in healthy volunteers. [ [] ] Atenolol, on the other hand, had little effect on resting finger tremor. [ [] ]

Q8: Were there any adverse effects reported in the studies with RO3?

A8: Some subjects in the studies reported experiencing tremor and visual disturbances after receiving 160 mg or 320 mg doses of RO3. [ [] ]

Q9: What is known about the pharmacokinetics of RO3?

A9: Studies with radiolabelled RO3 in healthy volunteers showed that the oral bioavailability of RO3 is around 57%. [ [] ] The compound has a large apparent volume of distribution (averaging 590 L) and a long elimination half-life (averaging 18 hours). [ [] ]

Q10: How is RO3 metabolized in the body?

A10: Studies with radiolabelled RO3 showed that the majority of the radioactivity in plasma was not attributable to the parent drug but rather to metabolites. [ [] ] Very little of the parent drug was recovered in urine, while total radioactivity recovery in urine reached nearly 80% by day 5. [ [] ]

Q11: Is there a linear relationship between RO3 dose and plasma concentration?

A11: Yes, a linear relationship between dose and both plasma concentration and area under the curve (AUC) was observed in healthy volunteers who received oral doses of 40, 80, 160, and 320 mg of RO3. [ [] ]

Q12: What is the molecular formula and weight of RO3?

A12: The molecular formula of RO3 (2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-) is C16H22N4O2 and its molecular weight is 302.37 g/mol.

Q13: Was RO3 used in any studies unrelated to its pharmacological effects as a β-blocker?

A13: Yes, RO3 appears in a study on measuring biogenic volatile organic compounds (BVOCs) emitted from vegetation. [ [] ] In this study, RO3 refers to the total reactivity of VOCs with ozone, which is a measure of the potential for these compounds to contribute to ozone formation in the atmosphere. [ [] ] This study uses ozone reactivity as a metric to assess BVOC emissions from trees and does not directly investigate the compound 2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

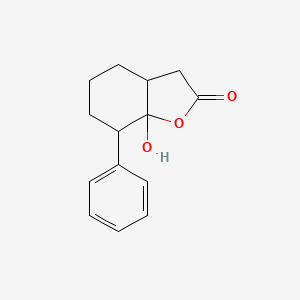

![(6S,6As,9S)-3,6-dihydroxy-2,9-dimethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1679402.png)

![18-[(2R,4S,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,3,8,10,12,14,16,20,22-nonaen-7-one](/img/structure/B1679404.png)

![6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one](/img/structure/B1679411.png)